potassium;2-(1-hydroxypentyl)benzoate
Description
Potassium 2-(1-hydroxypentyl)benzoate (PHPB) is a synthetic prodrug derived from 3-n-butylphthalide (NBP), a primary bioactive component isolated from Apium graveolens Linn. seeds . PHPB exhibits neuroprotective and antidepressant properties, with demonstrated efficacy in preclinical models of ischemic stroke, Alzheimer’s disease (AD), and depression . Its mechanism involves modulation of the hypothalamic-pituitary-adrenal (HPA) axis, restoration of brain-derived neurotrophic factor (BDNF) levels, and enhancement of serotonin (5-HT) release in the prefrontal cortex (PFC) . PHPB is currently in phase II/III clinical trials for ischemic stroke and neurodegenerative disorders .
Properties
IUPAC Name |
potassium;2-(1-hydroxypentyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3.K/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15;/h4-7,11,13H,2-3,8H2,1H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMMWUQMJSXNCR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Solvent Systems
The hydrolysis is conducted in a polar solvent medium, typically a mixture of water and alcohol (e.g., methanol or ethanol) or acetone, to enhance solubility and reaction kinetics. Potassium hydroxide (KOH) is added in stoichiometric equivalence to the lactone, with slight excess (1.05–1.2 equivalents) to ensure complete conversion. Temperature is maintained between 10–100°C, with optimal yields observed at 50–60°C over 2–4 hours. Prolonged heating beyond 6 hours risks side reactions, such as ester degradation or racemization.
Table 1: Hydrolysis Parameters and Yields
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol/Water (3:1) | 50 | 3 | 92 |
| Ethanol/Water (2:1) | 60 | 2.5 | 89 |
| Acetone/Water (4:1) | 40 | 4 | 85 |
Crystallization and Purification
Post-hydrolysis, the crude product is crystallized using solvents such as methanol, ethanol, or acetone. Slow cooling to 0–5°C facilitates the formation of high-purity crystals. Recrystallization from a chloroform-ether mixture (1:2 v/v) further enhances purity to >99%, as confirmed by HPLC.
Ion Exchange from Monovalent to Divalent Metal Salts
An alternative method involves synthesizing the sodium salt first, followed by ion exchange with potassium salts. This two-step approach is advantageous for large-scale production due to milder reaction conditions and reduced side products.
Sodium Salt Intermediate
Sodium 2-(1-hydroxypentyl)benzoate is prepared by hydrolyzing the lactone with sodium hydroxide (NaOH) in methanol/water. The intermediate is isolated via vacuum distillation and dried under reduced pressure (40°C, 10 mmHg).
Potassium Ion Exchange
The sodium salt is dissolved in anhydrous ethanol, and potassium chloride (KCl) is added in equimolar amounts. The mixture is stirred at 25°C for 12 hours, during which sodium chloride precipitates out. Filtration and solvent evaporation yield potassium 2-(1-hydroxypentyl)benzoate with a purity of 97–98%.
Table 2: Ion Exchange Efficiency
| Potassium Source | Solvent | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| KCl | Ethanol | 12 | 97.5 |
| K₂CO₃ | Methanol | 8 | 96.8 |
| KNO₃ | Acetone | 10 | 95.2 |
Acid-Base Neutralization of 2-(1-Hydroxypentyl)Benzoic Acid
This method involves neutralizing the free acid form with potassium hydroxide, offering precise control over stoichiometry and pH.
Synthesis of 2-(1-Hydroxypentyl)Benzoic Acid
The lactone is hydrolyzed in acidic conditions (pH 2–3) using hydrochloric acid (HCl) at 0–5°C to prevent racemization. The free acid is extracted with dichloromethane and dried over anhydrous sodium sulfate.
Neutralization with Potassium Hydroxide
A methanolic solution of KOH is added dropwise to the acid solution at −10°C to minimize thermal degradation. The resulting potassium salt precipitates upon cooling and is washed with cold diethyl ether to remove residual acid.
Racemic Resolution and Enantiomeric Purification
While the above methods produce racemic mixtures, enantiomerically pure potassium 2-(1-hydroxypentyl)benzoate is obtained via chiral chromatography or enzymatic resolution.
Chiral Chromatography
Using a Chiralpak IC column and a hexane/isopropanol mobile phase (80:20 v/v), the (±)-enantiomers are resolved with a separation factor () of 1.32. The potassium salt is recovered by lyophilization after desalting.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica selectively esterifies the (R)-enantiomer in toluene, leaving the (S)-enantiomer unreacted. The (S)-acid is then neutralized with KOH to yield enantiopure potassium salt (>99% ee).
Analytical Validation and Quality Control
Rigorous analytical methods ensure batch consistency and regulatory compliance.
LC-MS/MS Quantification
A validated LC-MS/MS method employs a Hypersil GOLD C₁₈ column with gradient elution (ammonium acetate/methanol). The method exhibits linearity () over 5–10,000 ng/mL, with precision (RSD < 8.71%) and accuracy (−8.53% to 6.38%).
Table 3: Analytical Performance Metrics
| Parameter | BZP | Br-NBP |
|---|---|---|
| LLOQ (ng/mL) | 5 | 5 |
| Intra-day RSD (%) | 4.2 | 5.8 |
| Inter-day RSD (%) | 7.1 | 8.7 |
Chemical Reactions Analysis
Types of Reactions: potassium;2-(1-hydroxypentyl)benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Neuroprotective Effects
Acute Ischemic Stroke
dl-PHPB has emerged as a promising candidate for the treatment of acute ischemic stroke. Research indicates that it can reduce infarct volume and improve regional cerebral blood flow in animal models subjected to transient middle cerebral artery occlusion (tMCAO) . In a study involving rats, dl-PHPB administration significantly improved neurobehavioral deficits and reduced neuronal apoptosis under oxygen-glucose deprivation conditions .
Cognitive Decline and Alzheimer's Disease
The compound has also been shown to ameliorate cognitive deficits associated with Alzheimer's disease. In APP/PS1 transgenic mouse models, dl-PHPB treatment led to improvements in memory performance and a reduction in amyloid-beta accumulation and tau hyperphosphorylation . This suggests that dl-PHPB may exert its effects by modulating key pathological processes involved in Alzheimer's disease.
Behavioral Studies
Research has consistently highlighted the behavioral benefits of dl-PHPB in various animal models. For instance, in a chronic unpredictable mild stress (CUMS) model, administration of dl-PHPB resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant . The compound was found to normalize serum corticosterone levels and improve BDNF levels in the hippocampus, further supporting its role in mood regulation .
Clinical Trials and Future Directions
Currently, dl-PHPB is undergoing phase II/III clinical trials for ischemic stroke treatment . Its multifaceted neuroprotective properties make it a candidate not only for stroke but also for broader applications in treating various neurodegenerative diseases such as vascular dementia and Alzheimer's disease.
Summary of Findings
Mechanism of Action
The mechanism of action of potassium;2-(1-hydroxypentyl)benzoate involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential therapeutic applications. The molecular targets and pathways involved may vary depending on the specific context and application.
Comparison with Similar Compounds
PHPB vs. 3-n-Butylphthalide (NBP)
PHPB is a prodrug of NBP, designed to improve pharmacokinetic limitations of NBP, such as poor stability and oral bioavailability .
Key Findings :
PHPB vs. Fluoxetine (SSRI)
PHPB demonstrates antidepressant effects comparable to fluoxetine but with distinct mechanisms .
Key Findings :
PHPB vs. Resveratrol
Resveratrol, a polyphenol, shares BDNF-enhancing effects but differs in pharmacokinetics and scope .
Q & A
Basic Research Questions
Q. What is the molecular structure and synthesis protocol for potassium 2-(1-hydroxypentyl)benzoate?
- Methodological Answer : The molecular formula is C₁₂H₁₅KO₃ (molecular weight: 246.34 g/mol) . Synthesis involves pro-drug conversion from 3-n-butylphthalide derivatives, as demonstrated in preclinical pharmacokinetic studies using rats and dogs. Key steps include esterification and hydrolysis under controlled pH and temperature, validated via HPLC and mass spectrometry .
Q. How to determine the purity and stability of potassium 2-(1-hydroxypentyl)benzoate in experimental settings?
- Methodological Answer : Employ UV spectrophotometry (e.g., detection at 227–250 nm) for rapid quantification . For stability, use accelerated degradation studies under varying temperatures (2–8°C vs. ambient) and inert gas storage, validated via titration methods with phenolphthalein as an indicator, as described for potassium salts in pharmacopeial standards .
Q. What pharmacokinetic parameters should be prioritized when assessing potassium 2-(1-hydroxypentyl)benzoate in preclinical models?
- Methodological Answer : Focus on bioavailability , half-life (t₁/₂) , and metabolic conversion rates in plasma and cerebrospinal fluid. Use LC-MS/MS to quantify the parent compound and its metabolites in rats and dogs, ensuring cross-species comparability .
Advanced Research Questions
Q. How to evaluate the neuroprotective mechanisms of potassium 2-(1-hydroxypentyl)benzoate in cerebral ischemia models?
- Methodological Answer : Combine in vitro neuron-astrocyte co-culture systems with hydrogen peroxide-induced apoptosis assays to study neurotrophic support . For in vivo models, use middle cerebral artery occlusion (MCAO) in rats, paired with neurobehavioral tests (e.g., Morris water maze) and infarct volume analysis via TTC staining .
Q. What experimental designs address contradictions in the compound’s effects on different platelet aggregation pathways?
- Methodological Answer : Compare ADP-induced platelet aggregation (via P2Y1-PLC signaling ) with collagen or thrombin pathways. Use P2Y1 receptor knockout mice or selective inhibitors (e.g., MRS2500) to isolate mechanistic contributions. Analyze dose-response curves and time-dependent effects to resolve conflicting data .
Q. How to investigate the synergistic effects of potassium 2-(1-hydroxypentyl)benzoate with other neuroprotective agents?
- Methodological Answer : Apply factorial experimental designs to test combinations (e.g., with Shuxuetong or aspirin). Measure cerebral blood flow (laser Doppler) and inflammatory markers (IL-6, TNF-α) in dual-therapy rodent models. Use isobolographic analysis to quantify synergy .
Q. What methodologies are optimal for studying the compound’s impact on chronic cerebral hypoperfusion-induced cognitive deficits?
- Methodological Answer : Induce chronic hypoperfusion via bilateral common carotid artery stenosis in rats. Assess spatial memory using the Morris water maze and synaptic plasticity via long-term potentiation (LTP) measurements in hippocampal slices . Validate results with immunohistochemistry for BDNF and GFAP expression .
Data Contradiction Analysis
- Example : Discrepancies in platelet aggregation effects may arise from variations in agonist type (ADP vs. collagen) or species-specific receptor expression. To resolve, standardize agonist concentrations across studies and use RNA-seq to compare P2Y1 receptor expression in human vs. rodent platelets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
